Pseudouridimycin

Antibiotic Resistance RNA Polymerase Drug Development

Pseudouridimycin (PUM, CAS 1566586-52-4) is a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 6′-amino-pseudouridine. Unlike rifampin or fidaxomicin, PUM competes directly with UTP at the RNAP NTP addition site, enabling precise dissection of substrate competition in transcription studies. With no cross-resistance to rifampin and a spontaneous resistance frequency 10× lower, PUM is the definitive tool for RNAP active-site crystallography, kinetic assays, combination therapy research, and selectivity profiling against human RNAP II. Choose ≥98% purity for reproducible, publication-ready results.

Molecular Formula C17H26N8O9
Molecular Weight 486.4 g/mol
CAS No. 1566586-52-4
Cat. No. B610317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudouridimycin
CAS1566586-52-4
SynonymsPseudouridimycin;  PUM
Molecular FormulaC17H26N8O9
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O
InChIInChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1
InChIKeyXDEYHXABZOKKDZ-YFKLLHAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pseudouridimycin (CAS 1566586-52-4): A C-Nucleoside Antibiotic with a Distinct RNA Polymerase Binding Site for Comparator-Driven Procurement


Pseudouridimycin (PUM, CAS 1566586-52-4) is a pseudouridine-containing peptidyl-nucleoside antibiotic produced by Streptomyces species [1]. Unlike clinically approved RNA polymerase (RNAP) inhibitors, PUM functions as a nucleoside-analog inhibitor (NAI), competing directly with UTP for occupancy of the NTP addition site in the RNAP active center [2]. This mechanism is fundamentally distinct from those of the rifamycin and lipiarmycin (fidaxomicin) classes [3]. This compound is characterized as a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 6′-amino-pseudouridine [2].

Pseudouridimycin (CAS 1566586-52-4): Why In-Class RNAP Inhibitors Are Not Interchangeable in Research and Procurement


Substituting Pseudouridimycin with another RNAP inhibitor like rifampin or fidaxomicin is not scientifically valid due to fundamental differences in binding site, mechanism, and resistance profile. Pseudouridimycin occupies the NTP addition site, directly competing with UTP [1], whereas rifampin binds to an adjacent allosteric site and fidaxomicin binds to a distant switch region [2]. Consequently, Pseudouridimycin exhibits no cross-resistance with rifampin and demonstrates a spontaneous resistance frequency that is an order of magnitude lower [1]. These distinct properties directly impact experimental outcomes and procurement decisions, as the data and applications for one RNAP inhibitor cannot be extrapolated to another without rigorous, comparative validation [1][3].

Pseudouridimycin (CAS 1566586-52-4): Quantitative Evidence Guide for Differentiated Procurement


Pseudouridimycin vs. Rifampin: Spontaneous Resistance Frequency in Streptococcus pyogenes

Pseudouridimycin exhibits a spontaneous resistance rate an order-of-magnitude lower than that of the clinically approved RNAP inhibitor rifampin in Streptococcus pyogenes [1][2]. This lower resistance emergence is a critical differentiator when selecting an RNAP inhibitor for long-term or in vivo studies where resistance development could confound results.

Antibiotic Resistance RNA Polymerase Drug Development

Pseudouridimycin in a Mouse Model of S. pyogenes Peritonitis: In Vivo Efficacy Validation

Pseudouridimycin has been validated in vivo, clearing infection in a mouse model of Streptococcus pyogenes peritonitis with an ED₅₀ of 10 mg/kg [1][2]. This demonstrates efficacy in a complex biological system and provides a quantitative benchmark for in vivo activity.

In Vivo Efficacy Streptococcus pyogenes Antibacterial

Pseudouridimycin vs. Human RNA Polymerase II: Quantitative Selectivity in Binding Free Energy

Computational analysis using MMPB/SA binding free energy calculations revealed that Pseudouridimycin binds better to bacterial RNA polymerase (bRNAP) than human RNA polymerase II (hRNAPII) [1]. This binding difference is attributed to unfavorable interactions and positional substitutions of key residues in the hRNAPII active site [1].

Selectivity RNA Polymerase Binding Affinity

Pseudouridimycin vs. Rifampin: Additive Antibacterial Activity and Absence of Cross-Resistance

Pseudouridimycin exhibits additive antibacterial activity when co-administered with rifampin and shows no cross-resistance with rifampin [1][2]. This is a direct consequence of their distinct binding sites and mechanisms of action [1].

Combination Therapy Cross-Resistance RNA Polymerase

Pseudouridimycin vs. Macrolide-Resistant Streptococcus pyogenes: Potency Validation

Pseudouridimycin demonstrates potent inhibition against macrolide-resistant Streptococcus pyogenes with a Minimum Inhibitory Concentration (MIC) in the range of 0.1–1 μg/mL [1]. This potency is comparable to or better than earlier reports for this compound against other strains [1].

Drug-Resistant Bacteria Streptococcus pyogenes MIC

Pseudouridimycin (CAS 1566586-52-4): Optimal Application Scenarios for Research and Industrial Use


Investigating Bacterial Transcription Mechanisms with a Selective NTP-Competitive Inhibitor

Given Pseudouridimycin's distinct mechanism of directly competing with UTP for the NTP addition site [1], it is the optimal tool for researchers specifically dissecting the NTP addition step in bacterial transcription. Unlike rifampin or fidaxomicin which act allosterically [1], Pseudouridimycin allows for precise interrogation of substrate competition. This is particularly valuable for structural biology studies, including X-ray crystallography of the RNAP-PUM complex [2], and for kinetic assays requiring a well-defined, active-site inhibitor.

Validating Novel Combination Therapies with Rifampin

Pseudouridimycin's proven additive activity with rifampin and lack of cross-resistance [1] make it an ideal candidate for combination therapy studies. Researchers can use it to explore synergistic effects against drug-resistant bacteria without the confounding factor of shared resistance mechanisms. This application is supported by in vivo efficacy data [2] and a lower spontaneous resistance frequency [1], enabling more robust and clinically relevant experimental designs.

Studying the Molecular Basis of Antibiotic Selectivity

The quantitative selectivity data showing favorable binding of Pseudouridimycin to bacterial RNAP over human RNAP II [1] makes it a valuable compound for comparative structural biology and computational chemistry. Researchers can use it to investigate the key residue differences between bacterial and eukaryotic RNA polymerases that confer selectivity. This can inform the rational design of more selective and potent NAI inhibitors for therapeutic development.

Probing Resistance Mechanisms in Macrolide-Resistant Pathogens

The validated activity of Pseudouridimycin against macrolide-resistant Streptococcus pyogenes (MIC 0.1-1 μg/mL) [1] positions it as a critical reagent for research into alternative therapeutic strategies for drug-resistant infections. It can be used to study the genetic and biochemical basis of macrolide resistance and to screen for new compounds that overcome these mechanisms, either alone or in combination with Pseudouridimycin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudouridimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.